molecular formula C21H22FN3O3S2 B2409099 N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 850910-14-4

N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2409099
CAS No.: 850910-14-4
M. Wt: 447.54
InChI Key: WTPGZCWQGGPNKN-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a sulfonylbenzamide group

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-2-25-18-11-8-16(22)14-19(18)29-21(25)23-20(26)15-6-9-17(10-7-15)30(27,28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPGZCWQGGPNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group:

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzothiazole intermediate.

    Sulfonylation: The sulfonylbenzamide group is introduced through sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, dyes, or polymers.

Mechanism of Action

The mechanism of action of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide
  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

Uniqueness

N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the piperidine ring and the sulfonylbenzamide group, which may confer distinct chemical and biological properties compared to other similar compounds. These structural features may enhance its stability, reactivity, or interaction with biological targets.

Biological Activity

N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole moiety that contributes to its biological activity.
  • A piperidine sulfonamide group which may enhance its interaction with biological targets.
PropertyValue
Molecular FormulaC₁₃H₁₅F₁N₂O₂S
Molecular Weight285.34 g/mol
LogP3.12
SolubilitySoluble in DMSO and DMF

Research indicates that this compound acts primarily through the inhibition of specific protein interactions critical for tumor growth and survival. Notably, it has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which is pivotal in many malignancies, including malignant mesothelioma .

Inhibition of YAP/TAZ Pathway

The YAP/TAZ pathway is involved in cell proliferation and survival. Inhibition of this pathway by this compound has been shown to:

  • Reduce cell viability in various cancer cell lines.
  • Induce apoptosis through caspase activation.

Biological Activity Against Infectious Agents

In addition to its anticancer properties, the compound has demonstrated activity against Mycobacterium tuberculosis . In a study evaluating various derivatives for anti-tubercular activity, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against the bacteria . This suggests potential utility in developing new treatments for tuberculosis.

Case Studies

  • Malignant Mesothelioma Treatment
    • A study highlighted the effectiveness of this compound in preclinical models of malignant mesothelioma, where it significantly inhibited tumor growth and improved survival rates .
  • Anti-Tubercular Activity
    • In vitro testing revealed that derivatives of this compound could inhibit Mycobacterium tuberculosis with low cytotoxicity towards human cells (HEK-293), indicating a favorable therapeutic index .

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low toxicity in human cell lines. The selectivity for cancerous versus normal cells is a critical aspect for further development as a therapeutic agent.

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide?

Answer:
The synthesis involves multi-step protocols focusing on constructing the benzothiazole core and introducing the piperidine sulfonyl and benzamide groups. Key steps include:

  • Thiazole ring formation : Cyclocondensation of substituted thioureas with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to generate the 2,3-dihydrobenzothiazole scaffold .
  • Fluorination : Selective fluorination at the 6-position using DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane .
  • Piperidine sulfonylation : Coupling of the sulfonyl chloride derivative of piperidine with the benzamide intermediate via nucleophilic substitution (e.g., Et₃N as a base in THF at 0–25°C) .
    Critical Considerations :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Characterization at each step using LC-MS and ¹H/¹³C NMR to confirm regioselectivity and purity .

Basic Question: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR for verifying substituent positions (e.g., ethyl group at C3: δ 1.2–1.4 ppm triplet; fluoro at C6: deshielded aromatic proton at δ 7.8–8.1 ppm) .
    • ¹³C NMR to confirm sulfonamide linkage (C-SO₂-N: δ 45–50 ppm) and benzothiazole ring carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error for molecular formula validation (e.g., [M+H]⁺ calculated for C₂₁H₂₁FN₃O₂S₂: 438.1054) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve anisotropic displacement parameters and validate the (2E) stereochemistry .

Advanced Question: How can researchers optimize reaction yields during the synthesis of the benzothiazole core?

Answer:
Optimization strategies include:

  • Catalyst Screening : Evaluate Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling of the benzamide moiety; CuI may reduce side reactions in polar aprotic solvents .
  • Solvent Effects : Replace DMF with DMA (dimethylacetamide) to enhance solubility of hydrophobic intermediates and reduce byproduct formation .
  • Temperature Control : Lower cyclocondensation temperatures (50°C vs. 80°C) to minimize decomposition of the thiourea precursor .
    Data Table :
ConditionYield (%)Purity (HPLC)
DMF, 80°C6295%
DMA, 50°C7898%
CuI catalyst8597%

Advanced Question: How should crystallographic data contradictions (e.g., disorder in the ethyl group) be resolved?

Answer:
Disorder in flexible groups (e.g., ethyl side chain) can be addressed via:

  • Multi-Refinement Cycles : Use SHELXL’s PART instruction to model alternative conformations, refining occupancy factors iteratively .
  • Restraints : Apply DFIX and SIMU restraints to maintain chemically reasonable bond lengths and angles during refinement .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiazole scaffold?

Answer:

  • Substituent Variation :
    • Replace the ethyl group with methyl/cyclopropyl to assess steric effects on target binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to modulate electron density and π-π stacking .
  • Biological Assays :
    • Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays to identify inhibition patterns .
    • Compare IC₅₀ values of analogs to quantify potency shifts (e.g., ethyl vs. methyl substitution may reduce activity by 10-fold) .
      Key Finding :
      The piperidine sulfonyl group enhances solubility (logP reduction from 3.2 to 2.7) without compromising target affinity .

Advanced Question: How can researchers resolve discrepancies in biological activity data across assay platforms?

Answer:

  • Assay Standardization :
    • Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
    • Validate cell permeability via Caco-2 monolayer assays to distinguish target engagement vs. uptake limitations .
  • Data Reconciliation :
    • Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by buffer composition (e.g., DMSO >1% inhibits ATP-binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.